
2-Methylpropyl prop-2-enoate;octadecyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are often used in the synthesis of polymers and copolymers due to their reactive vinyl groups. The molecular formula for 2-Methylpropyl prop-2-enoate is C7H12O2, and for octadecyl 2-methylprop-2-enoate, it is C22H42O2. These compounds are known for their applications in various industrial processes, including the production of adhesives, coatings, and plastics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpropyl prop-2-enoate: can be synthesized through the esterification of 2-methylpropyl alcohol with prop-2-enoic acid. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Octadecyl 2-methylprop-2-enoate: is synthesized by the esterification of octadecyl alcohol with 2-methylprop-2-enoic acid. This reaction also uses an acid catalyst and is performed under similar reflux conditions.
Industrial Production Methods
In industrial settings, these esterification reactions are scaled up using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reactions are conducted at elevated temperatures to accelerate the process. The products are then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids. For example, 2-Methylpropyl prop-2-enoate can be oxidized to produce 2-methylpropanoic acid.
Reduction: : Reduction of these esters can lead to the formation of the corresponding alcohols. For instance, octadecyl 2-methylprop-2-enoate can be reduced to octadecyl alcohol.
Substitution: : These compounds can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products
Oxidation: Carboxylic acids (e.g., 2-methylpropanoic acid).
Reduction: Alcohols (e.g., octadecyl alcohol).
Substitution: Amides or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate have diverse applications in scientific research:
Chemistry: These compounds are used as monomers in the synthesis of polymers and copolymers. They are also employed in the study of esterification and polymerization reactions.
Biology: In biological research, these esters are used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling.
Medicine: These compounds are explored for their potential in drug delivery systems due to their ability to form biocompatible and biodegradable polymers.
Industry: They are widely used in the production of adhesives, coatings, and plasticizers. Their ability to form flexible and durable polymers makes them valuable in various industrial applications.
Mécanisme D'action
The mechanism of action for these compounds primarily involves their ability to undergo polymerization reactions. The vinyl groups in 2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then interact with various molecular targets, depending on their functional groups and the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-methylprop-2-enoate
- Ethyl 2-methylprop-2-enoate
- Butyl 2-methylprop-2-enoate
Comparison
- Methyl 2-methylprop-2-enoate : This compound has a shorter alkyl chain compared to 2-Methylpropyl prop-2-enoate, resulting in different physical properties such as boiling point and solubility.
- Ethyl 2-methylprop-2-enoate : Similar to methyl 2-methylprop-2-enoate, but with a slightly longer alkyl chain, leading to intermediate properties.
- Butyl 2-methylprop-2-enoate : This compound has a longer alkyl chain than 2-Methylpropyl prop-2-enoate, which affects its hydrophobicity and melting point.
Uniqueness: : 2-Methylpropyl prop-2-enoate and octadecyl 2-methylprop-2-enoate are unique due to their specific alkyl chain lengths, which impart distinct physical and chemical properties. Octadecyl 2-methylprop-2-enoate, with its long alkyl chain, is particularly valuable in applications requiring hydrophobicity and flexibility.
Propriétés
Numéro CAS |
56486-59-0 |
|---|---|
Formule moléculaire |
C29H54O4 |
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
2-methylpropyl prop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C7H12O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-4-7(8)9-5-6(2)3/h2,4-20H2,1,3H3;4,6H,1,5H2,2-3H3 |
Clé InChI |
NPIWOTLSCLQVGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)COC(=O)C=C |
Numéros CAS associés |
56486-59-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Bromo-2-methylidenespiro[2.3]hexane](/img/structure/B14643833.png)
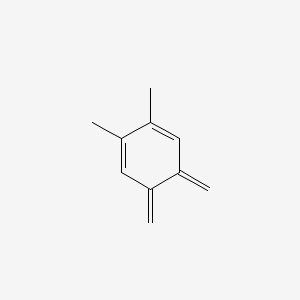
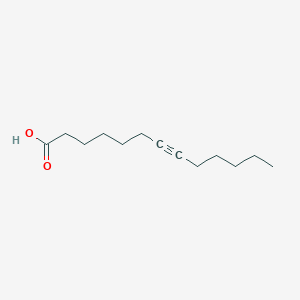


![(4S)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14643850.png)
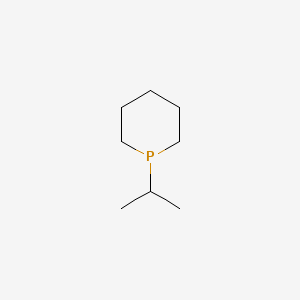


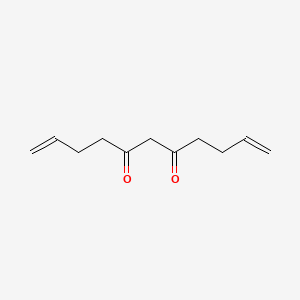
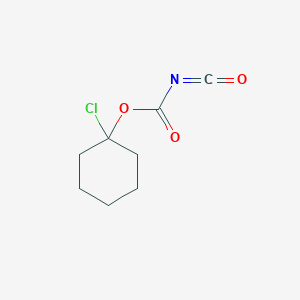
![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
![propyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B14643908.png)
